![molecular formula C16H14Cl3FN2O2S B2862318 1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine CAS No. 669708-00-3](/img/structure/B2862318.png)
1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine, also known as FTCP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FTCP is a piperazine derivative that has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields of study.
Wissenschaftliche Forschungsanwendungen
Imaging Agent for Glioma Detection
A novel radiopharmaceutical, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), has been developed for the non-invasive measurement of pyruvate kinase M2 (PKM2) levels in glioma using positron emission tomography (PET). PKM2 is a key enzyme in glycolysis and is preferentially expressed in glioblastoma cells, making it a significant biomarker for cancer metabolism. Early evaluations in humans, including healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG), have shown that [18F]DASA-23 can effectively delineate LGG and HGG based on PKM2 expression, with potential for broader applications in intracranial malignancies (Patel et al., 2019).
Safety and Biodistribution
The safety, biodistribution, and radiation dosimetry of [18F]DASA-23 have been assessed in healthy volunteers, marking a critical step towards its clinical application. This first-in-human study confirmed that [18F]DASA-23 is safely tolerated, with rapid clearance from the brain and notable accumulation in organs indicative of hepatobiliary and urinary excretion. The effective dose was determined, reinforcing the viability of [18F]DASA-23 for evaluating PKM2 levels in humans, and ongoing studies aim to extend its application to visualizing intracranial malignancies (Beinat et al., 2020).
Metabolism and Disposition in Humans
The metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, were explored, revealing insights into the metabolic fate of drugs with similar structural components. While not directly linked to 1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine, the study on Venetoclax provides a comparative understanding of how such compounds could be metabolized and excreted in humans, highlighting the importance of hepatic metabolism and fecal elimination pathways in the disposition of complex molecules (Liu et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3FN2O2S/c17-11-9-13(19)16(10-12(11)18)25(23,24)22-7-5-21(6-8-22)15-4-2-1-3-14(15)20/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKRCDJDZAGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.